molecular formula C10H16N2O3 B2554038 Tert-butyl 5-amino-2-ethyl-1,3-oxazole-4-carboxylate CAS No. 2248296-42-4

Tert-butyl 5-amino-2-ethyl-1,3-oxazole-4-carboxylate

Cat. No.: B2554038
CAS No.: 2248296-42-4
M. Wt: 212.249
InChI Key: MGOJVJYIQRYCNS-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-ethyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-amino-2-ethyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with tert-butyl 2-bromo-2-methylpropanoate to form an intermediate, which then undergoes cyclization with an appropriate oxazole precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2-ethyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Tert-butyl 5-amino-2-ethyl-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate
  • Tert-butyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
  • Tert-butyl 5-amino-2-propyl-1,3-oxazole-4-carboxylate

Uniqueness

Tert-butyl 5-amino-2-ethyl-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The ethyl group at the 2-position of the oxazole ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl 5-amino-2-ethyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5-6-12-7(8(11)14-6)9(13)15-10(2,3)4/h5,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOJVJYIQRYCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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